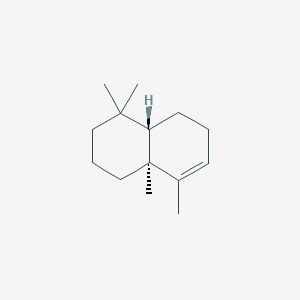
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is a complex organic compound characterized by its unique stereochemistry and molecular structure. This compound is part of the naphthalene family and is known for its stability and diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired stereochemistry . The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly reduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can introduce chlorine or bromine atoms into the molecule.
Applications De Recherche Scientifique
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes . For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their function and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aS,8aS)-8-Isopentyl-4,4,7,8a-tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene .
- (4aS,8aS)-1,4,4a,5,8,8a-Hexahydronaphthalene-4a,8a-diyldimethanol .
Uniqueness
What sets (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene apart from similar compounds is its specific stereochemistry and the resulting physical and chemical properties. This unique configuration can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
56239-57-7 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
(4aS,8aS)-4,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C14H24/c1-11-7-5-8-12-13(2,3)9-6-10-14(11,12)4/h7,12H,5-6,8-10H2,1-4H3/t12-,14+/m0/s1 |
Clé InChI |
PIDGHSGDTQKAKZ-GXTWGEPZSA-N |
SMILES isomérique |
CC1=CCC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES canonique |
CC1=CCCC2C1(CCCC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



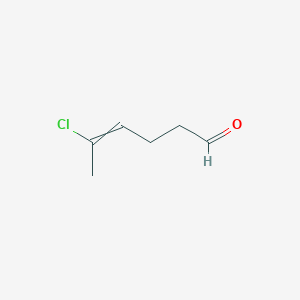

![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
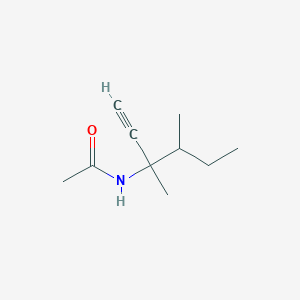

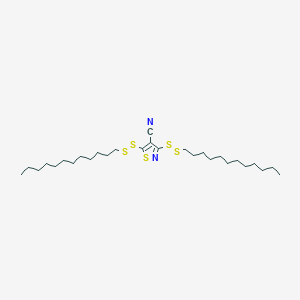
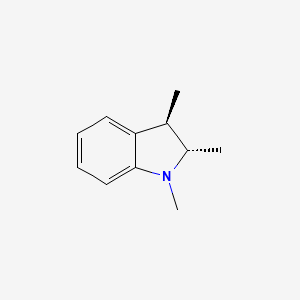
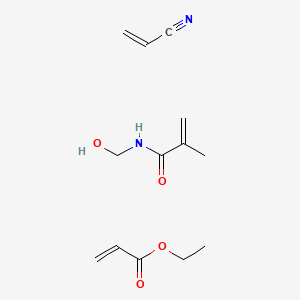

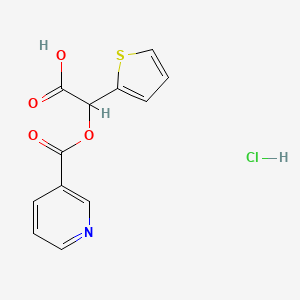

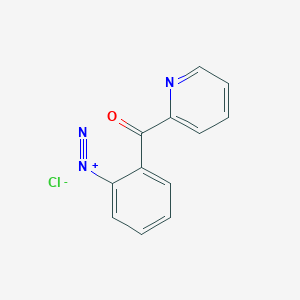
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
